molecular formula C19H17N3O3S B2697200 5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-35-8

5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2697200
CAS No.: 672949-35-8
M. Wt: 367.42
InChI Key: CXMQRPUIYHYRAR-UHFFFAOYSA-N
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Description

The compound “5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a derivative of quinazolinone . Quinazolinone is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Scientific Research Applications

Synthesis and Antitumor Activities

A significant area of application for imidazoquinazoline derivatives involves their synthesis and evaluation for antitumor activities. Georgey (2014) detailed the design, synthesis, and testing of a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives, revealing their potential against human mammary carcinoma cell lines. This study underlines the compounds' compliance with pharmacokinetic properties and highlights the utility of 2D-QSAR models in predicting potent compounds for cancer therapy Georgey, 2014.

Antiviral and Antibacterial Activities

Imidazoquinazoline derivatives also exhibit notable antiviral activities. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones and demonstrated their efficacy against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, highlighting their potential as broad-spectrum antiviral agents Selvam et al., 2007.

Furthermore, Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone peptide derivatives, reporting moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study suggests the promise of quinazolinone derivatives in developing novel antimicrobial agents Kapoor et al., 2017.

Anticonvulsant and Antidepressant Effects

The neuromodulatory effects of quinazolinone derivatives have been studied as well. Amir et al. (2013) synthesized a series of quinazolinone derivatives and evaluated their anticonvulsant and antidepressant activities, identifying compounds with promising effects without motor impairment. This research opens avenues for the development of new therapeutic agents for neurological disorders Amir et al., 2013.

Properties

IUPAC Name

5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-15-8-13-14(9-16(15)25-2)20-19(22-10-17(23)21-18(13)22)26-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMQRPUIYHYRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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